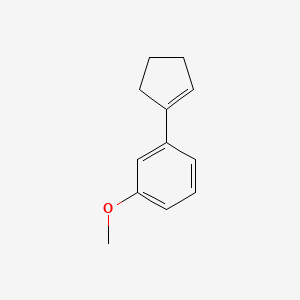

1-(Cyclopent-1-en-1-yl)-3-methoxybenzene

Description

Properties

CAS No. |

36742-36-6 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)-3-methoxybenzene |

InChI |

InChI=1S/C12H14O/c1-13-12-8-4-7-11(9-12)10-5-2-3-6-10/h4-5,7-9H,2-3,6H2,1H3 |

InChI Key |

BCDTYFAPZNYGHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Alkenyloxy)-3-methoxybenzene Derivatives

Examples :

- 1-(hex-5-enyloxy)-3-methoxybenzene (5a)

- 1-(allyloxy)-3-methoxybenzene (5d)

Structural Differences :

These compounds feature alkenyloxy chains (e.g., hex-5-enyloxy, allyloxy) instead of a cyclopentene ring. The ether linkage (-O-) and terminal alkene groups differentiate their reactivity and polarity compared to the direct cyclopentene attachment in the target compound.

Synthesis: Synthesized via nucleophilic substitution of 3-methoxyphenol with corresponding alkenyl alcohols in THF, followed by purification via column chromatography .

Properties :

- Purity : >95% (confirmed by HPLC).

- Spectroscopy : Characterized by $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and FT-IR, with alkenyl protons resonating between δ 4.8–5.9 ppm .

Reactivity :

The terminal alkenes in these compounds may undergo further functionalization (e.g., epoxidation, hydrohalogenation), unlike the conjugated cyclopentene in 1-(Cyclopent-1-en-1-yl)-3-methoxybenzene, which is more prone to electrophilic aromatic substitution or Diels-Alder reactions .

1-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene

Structural Differences :

A nitropropenyl group replaces the cyclopentene ring. The electron-withdrawing nitro group significantly alters electronic properties, increasing susceptibility to nucleophilic attack.

Properties :

- Nomenclature: Multiple IUPAC names and registry numbers (e.g., MFCD00052389).

- Spectroscopy: The nitro group’s influence is evident in shifted aromatic proton signals and distinct IR stretches (~1520 cm$ ^{-1} $ for NO$ _2 $) .

1-Cyclohexyl-3-methoxybenzene

Structural Differences :

A saturated cyclohexyl ring replaces the unsaturated cyclopentene. This eliminates conjugation with the benzene ring, reducing planarity and altering steric effects.

Properties :

- Molecular Formula : C$ {13} \text{H}{18} \text{O} $.

- Applications: Likely used as a hydrophobic building block in materials science due to its non-polar cyclohexyl group .

Reactivity :

The saturated cyclohexyl group is chemically inert compared to the reactive cyclopentene double bond, limiting participation in cycloaddition or oxidation reactions .

Piperidine/Piperazine Derivatives with Cyclopentene Moieties

Examples :

- 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (Compound I)

- 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (Compound II)

Structural Differences: These complex molecules incorporate the cyclopentene-benzene motif into larger pharmacophores with piperidine/piperazine and quinoline groups.

Crystallography :

- Both compounds crystallize in the triclinic P1 space group.

- The cyclopentene ring is inclined at ~15–70° relative to the benzene and quinoline planes, affecting molecular packing via C–H⋯π interactions .

Applications: Potential drug candidates due to the presence of nitrogen heterocycles, which are common in bioactive molecules .

1-(2-Fluoropropyl)-3-methoxybenzene (F13)

Structural Differences: A fluorinated alkyl chain replaces the cyclopentene.

Spectroscopy :

- $ ^1 \text{H} $ NMR shows fluoropropyl protons at δ 1.6–4.5 ppm.

- $ ^{19} \text{F} $ NMR (if available) would highlight the fluorine environment .

Reactivity : The C–F bond is resistant to hydrolysis but may participate in radical reactions, contrasting with the cyclopentene’s susceptibility to electrophiles .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the coupling of 3-methoxyphenylboronic acid with cyclopentenyl halides. A representative procedure involves:

Direct Cyclocarbonylation

Adapting protocols from tetraethyl-cyclopentenone synthesis, cyclopentene formation occurs via Pd(acac)₂/SPhos-catalyzed carbonylative cyclization:

-

Substrates : 3-Iodoanisole, 1,4-pentadiyne.

-

Conditions : Pd(acac)₂ (5 mol%), SPhos (10 mol%), HCOOH/DCC (CO source), AgOTf (1.5 eq.), MeCN, 100°C, 25 h.

-

Yield : 69% (Table 1).

Table 1 : Optimization of Cyclocarbonylation Parameters

| Entry | Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | 100 | 42 |

| 2 | Pd(acac)₂ | SPhos | 100 | 69 |

| 3 | Pd(dba)₂ | Xantphos | 110 | 50 |

Grignard Reagent-Based Alkylation

Nucleophilic Addition to Cyclopentenyl Electrophiles

A modified procedure from hepta-1,2-dien-3-yl synthesis employs cyclopentenylmagnesium bromide:

-

Steps :

-

Generate cyclopentenylmagnesium bromide (cyclopentene + Mg, THF, 0°C).

-

React with 3-bromoanisole in the presence of CuI (10 mol%).

-

-

Side Products : Diaryl byproducts (<5%) from homo-coupling.

Ring-Closing Metathesis (RCM)

Olefin Metathesis Strategy

Using Grubbs 2nd-generation catalyst, a diene precursor (e.g., 3-methoxybenzyl allyl ether) undergoes RCM:

-

Conditions : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 6 h.

-

Limitation : Requires high dilution (0.01 M) to suppress oligomerization.

Diels-Alder Cycloaddition

[4+2] Cyclization with Dienophiles

Reaction of 1,3-cyclopentadiene with 3-methoxybenzaldehyde-derived dienophile:

-

Conditions : TiCl₄ (20 mol%), CH₂Cl₂, -20°C → RT.

-

Post-Modification : Dehydration of cycloadduct with POCl₃/pyridine to restore cyclopentene.

Friedel-Crafts Alkylation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Cyclopent-1-en-1-yl)-3-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling a substituted benzene derivative (e.g., 3-methoxybromobenzene) with a cyclopentene-containing Grignard or organometallic reagent under palladium catalysis. For example, describes a method for synthesizing cyclopentene-linked compounds using palladium-catalyzed cross-coupling reactions, which can be adapted for this compound . Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 60–80°C for 12–24 hours.

- Yield optimization : Excess cyclopentene-derived reagent (1.5–2.0 equiv) improves conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. How is the structural elucidation of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. highlights the use of SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR : ¹H/¹³C NMR to assign methoxy (-OCH₃) and cyclopentene protons (δ ~5.5–6.5 ppm for olefinic H).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺).

- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=C stretch) and ~1250 cm⁻¹ (C-O stretch).

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict regioselectivity. For example:

- Electrophilic attack : The methoxy group directs electrophiles to the para position, while the cyclopentene ring may sterically hinder ortho substitution.

- Activation energy : Transition states for nitration or halogenation can be simulated using Gaussian or ORCA software.

- Validation : Compare computed NMR shifts with experimental data to refine models .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in cyclopentene) or impurities. Steps to address this include:

- Variable-temperature NMR : Detect conformational changes (e.g., coalescence of peaks at elevated temperatures).

- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons.

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .

Q. What strategies are effective for studying the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Design accelerated degradation studies with:

- Oxidative conditions : Expose to H₂O₂ or tert-butyl hydroperoxide (TBHP) in methanol, monitor via HPLC.

- Photolysis : Use UV lamps (λ = 254 nm) in quartz reactors, track degradation kinetics with LC-MS.

- Radical trapping : Add TEMPO to confirm radical-mediated pathways.

- Data analysis : Compare half-lives (t₁/₂) under varying conditions to infer degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.